REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[O-:9][Mn](=O)(=O)=O.[K+].N1C=CC=CC=1.[OH2:21]>O>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=1)[C:8]([OH:9])=[O:21] |f:1.2,3.4|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1)C
|
Name
|
pyridine water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered off the solid MnO2
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated completely
|
Type
|
CUSTOM
|
Details
|
The solid product obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 166 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |